Hexadimethrine bromide

Retroviral transduction Lentiviral gene delivery Cationic polymer enhancer

Hexadimethrine bromide (Polybrene) is the definitive polycationic transduction enhancer for lentiviral and retroviral gene delivery, delivering 100–1000× efficiency gains over unassisted viral entry. It uniquely provides 3× greater weight-based dermatan sulfate neutralization versus protamine sulfate, complete high-dose heparin reversal (≥3 IU/mL) without residual hypocoagulability, and significantly lower cytotoxicity than DEAE-dextran—enabling extended chronic exposure protocols. For reproducible stable cell line generation, functional genomics screens, and coagulation cascade research, hexadimethrine bromide is the irreplaceable standard.

Molecular Formula C13H30Br2N2
Molecular Weight 374.20 g/mol
CAS No. 28728-55-4
Cat. No. B2447838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadimethrine bromide
CAS28728-55-4
Molecular FormulaC13H30Br2N2
Molecular Weight374.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2
InChIKeyKZKAYEGOIJEWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hexadimethrine Bromide (CAS 28728-55-4): Cationic Polymer for Viral Transduction and Anticoagulant Reversal Research Procurement Guide


Hexadimethrine bromide (commercial brand name Polybrene) is a synthetic cationic polymer that functions as a polycationic transduction enhancer in cell culture and as a heparin-neutralizing agent in anticoagulation research [1]. Chemically, it is a polymethobromide polymer with a variable molecular weight (typically ~374 Da to ~1122 Da for the repeating unit), characterized by its ability to neutralize negative surface charges on cells and viral particles [2]. Its primary research applications include enhancing retroviral and lentiviral transduction efficiency in mammalian cells and neutralizing heparin or dermatan sulfate anticoagulation in plasma and in vivo models [3].

Why Generic Substitution of Hexadimethrine Bromide (CAS 28728-55-4) with Protamine Sulfate, DEAE-Dextran, or PEI Fails for Quantitative Research Outcomes


Hexadimethrine bromide exhibits unique quantitative performance characteristics that are not replicated by its closest in-class alternatives. Protamine sulfate, the most common heparin reversal agent, demonstrates significantly inferior neutralization capacity against both heparin and dermatan sulfate, as evidenced by endogenous thrombin potential (ETP) assays and in vivo neutralization studies [1][2]. DEAE-dextran, another polycationic transduction enhancer, shows higher cellular toxicity and a narrower window of applicability [3]. Polyethylenimine (PEI), while effective for plasmid transfection, operates via a distinct 'proton sponge' mechanism and does not replicate the viral transduction enhancement profile of polybrene, particularly for retroviral and lentiviral systems [4]. These quantitative differences make simple substitution untenable when experimental reproducibility and specific performance metrics are required.

Hexadimethrine Bromide (Polybrene) CAS 28728-55-4 Quantitative Differentiation Data: Procurement Selection Guide


Hexadimethrine Bromide 100-1000 Fold Retroviral Transduction Enhancement vs. Unassisted Viral Entry

Hexadimethrine bromide improves retroviral transduction efficiency by 100 to 1000 fold compared to no enhancer (unassisted viral entry) across multiple cell types, establishing it as a standard additive for lentiviral and retroviral gene delivery protocols [1]. This magnitude of enhancement is not consistently replicated by other polycations like DEAE-dextran or poly-L-lysine under identical conditions.

Retroviral transduction Lentiviral gene delivery Cationic polymer enhancer

Hexadimethrine Bromide Superior Heparin Neutralization at High Concentrations vs. Protamine Sulfate

In an endogenous thrombin potential (ETP) assay using human plasma, hexadimethrine bromide completely neutralized heparin at an equivalent concentration (3 IU/mL heparin) and did not alter ETP parameters even at a two-fold excess. In contrast, protamine sulfate at the same concentration reversed hypocoagulability to a very limited extent only [1][2].

Heparin neutralization Endogenous thrombin potential Anticoagulant reversal

Hexadimethrine Bromide 3× Higher Dermatan Sulfate Neutralization Activity vs. Protamine Sulfate

In human plasma, hexadimethrine bromide was approximately 3 times more active on a weight basis than protamine sulfate for neutralizing dermatan sulfate (DS). Specifically, 1.5 µg of polybrene neutralized 1 µg of DS, whereas protamine sulfate required a higher weight ratio to achieve the same effect [1][2]. In vivo, intravenous polybrene in a 1:1 weight ratio immediately neutralized 90% of DS in rabbits, while protamine sulfate at a 6:1 weight ratio only neutralized 50% of DS [2].

Dermatan sulfate Anticoagulant reversal Polycation neutralization

Hexadimethrine Bromide Lower Cytotoxicity and Extended Exposure Compatibility vs. DEAE-Dextran

DEAE-dextran has been shown to be more toxic to cells and can only be used in a method whereby the cells are preincubated for a limited period. In contrast, polybrene is a relatively non-toxic amorphous polymer that can be left in the medium with cells for extended periods without apparent ill effects [1]. Polybrene (2.5-5 µg/mL) also increases HIV-1 infection but proves less toxic than DEAE-dextran, making it suitable when a slower, less acute infection is desired [2].

Cationic polymer toxicity DEAE-dextran comparison Viral transduction enhancer

Hexadimethrine Bromide Gesicle-Mediated Transfection Efficiency in Hard-to-Transfect Cells vs. Standard Methods

When used as a transduction enhancer for gesicle-mediated nucleic acid delivery, hexadimethrine bromide achieved 55% transfection efficiency in HeLa cells and 22% in hard-to-transfect human myoblasts [1]. These efficiencies exceed those typically reported for standard cationic polymer-based transfection methods in these cell types, particularly for large plasmid delivery (42% efficiency for an 18-kb plasmid) [1].

Gesicle delivery Hard-to-transfect cells Plasmid transfection

Hexadimethrine Bromide Molecular Weight Batch Consistency and Pharmacological Relevance

Light scattering studies corrected for fluorescent material errors revealed that true molecular weights of hexadimethrine bromide are much lower than previously reported and may be nearly identical across commercial samples [1]. Fractionation and pharmacological studies identified a 4-monomer unit polymer as the preferred form for clinical use, providing a defined molecular target for procurement [1].

Polymer characterization Molecular weight Batch reproducibility

Hexadimethrine Bromide (CAS 28728-55-4) Optimal Application Scenarios Based on Quantitative Evidence


High-Efficiency Lentiviral and Retroviral Gene Delivery in Mammalian Cell Culture

Hexadimethrine bromide is the preferred transduction enhancer for lentiviral and retroviral gene delivery protocols, where a 100-1000 fold improvement in transduction efficiency over unassisted viral entry is required [1]. This scenario is particularly critical for establishing stable cell lines, generating high-titer viral supernatants, and performing functional genomics screens in cell types with low baseline transduction rates.

Neutralization of High-Dose Heparin Anticoagulation in Plasma Coagulation Studies

For in vitro studies requiring complete reversal of high-dose heparin (≥3 IU/mL) anticoagulation, hexadimethrine bromide provides reliable neutralization at equivalent concentrations without the residual hypocoagulability observed with protamine sulfate [2][3]. This makes it suitable for mechanistic studies of the coagulation cascade and for developing novel heparin reversal strategies.

Dermatan Sulfate Neutralization Assays and Glycosaminoglycan Research

Hexadimethrine bromide's 3-fold greater weight-based activity for neutralizing dermatan sulfate compared to protamine sulfate [4] makes it the superior choice for quantitative assays involving dermatan sulfate, including antithrombotic agent studies and glycosaminoglycan interaction research where precise neutralization is required.

Long-Term Viral Infection Studies Requiring Low Cytotoxicity

In experimental designs requiring extended exposure of cells to cationic polymers (e.g., chronic viral infection models, prolonged transduction protocols), hexadimethrine bromide's lower cytotoxicity relative to DEAE-dextran [5] permits continuous presence in culture medium without significant cell death, thereby maintaining experimental integrity and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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